molecular formula C8H5NOS B588575 Benzo[d]thiazole-7-carbaldehyde CAS No. 144876-37-9

Benzo[d]thiazole-7-carbaldehyde

Cat. No. B588575
M. Wt: 163.194
InChI Key: GRXZDXCWBKCRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]thiazole-7-carbaldehyde, also known as 7-Benzothiazolecarboxaldehyde, is a chemical compound with the molecular formula C8H5NOS . It is used for research and development purposes .


Synthesis Analysis

Modern approaches to the synthesis of benzothiazole derivatives, including Benzo[d]thiazole-7-carbaldehyde, involve the use of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecular structure of Benzo[d]thiazole-7-carbaldehyde consists of a benzene ring fused with a thiazole ring . The molecular weight of the compound is 163.20 g/mol . The InChIKey of the compound is GRXZDXCWBKCRMW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Physical And Chemical Properties Analysis

Benzo[d]thiazole-7-carbaldehyde has a molecular weight of 163.20 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 163.00918496 g/mol . The Topological Polar Surface Area of the compound is 58.2 Ų .

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents Benzo[d]thiazole-7-carbaldehyde and its derivatives have been explored for potential antioxidant and anti-inflammatory activities. The research focused on synthesizing benzofused thiazole derivatives to evaluate their efficacy as alternative antioxidant and anti-inflammatory agents. These derivatives were prepared through cyclocondensation reactions and screened for their activities using in vitro methods. Compounds demonstrated significant anti-inflammatory activity and potential antioxidant activity against reactive species. Molecular docking studies further supported these findings, suggesting that certain benzofused thiazole derivatives could serve as templates for developing new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Organic Optoelectronics The application of benzo[d]thiazole-7-carbaldehyde derivatives extends into the field of organic optoelectronics. Research activities have reviewed synthetic pathways and computational studies of materials based on benzo[d]thiazole structures, particularly emphasizing their open-shell biradical nature. These materials show promise for future developments in organic optoelectronic devices, suggesting a valuable role for benzo[d]thiazole-7-carbaldehyde derivatives in advancing technology in this area (Tam & Wu, 2015).

Cancer Research Benzothiazoles, including benzo[d]thiazole-7-carbaldehyde derivatives, have been identified as significant scaffolds in cancer research. They exhibit a broad spectrum of pharmacological activities and have been a focus of drug development efforts targeting various diseases, with a special emphasis on cancer. Patents and research studies have highlighted the therapeutic potential of benzothiazole derivatives in treating cancer, showcasing their role in the development of derivatives with high therapeutic activity and selectivity for cancer cells (Law & Yeong, 2022).

Synthesis and Biological Importance Further studies on benzo[d]thiazole-7-carbaldehyde derivatives have explored their synthesis and significance in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including acting as fungicides and anthelmintic drugs. Research has also delved into their mechanism of action, particularly their ability to inhibit microtubule assembly by binding to tubulin molecules. This highlights the diverse biological and therapeutic applications of benzothiazole derivatives, from agricultural and veterinary medicine to experimental cancer chemotherapy (Davidse, 1986).

Safety And Hazards

When handling Benzo[d]thiazole-7-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

1,3-benzothiazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXZDXCWBKCRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668498
Record name 1,3-Benzothiazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazole-7-carbaldehyde

CAS RN

144876-37-9
Record name 1,3-Benzothiazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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